molecular formula C8H6Cl2F3NO2 B14072060 Benzenamine, 3,5-dichloro-, trifluoroacetate CAS No. 63068-96-2

Benzenamine, 3,5-dichloro-, trifluoroacetate

Cat. No.: B14072060
CAS No.: 63068-96-2
M. Wt: 276.04 g/mol
InChI Key: QUDIIGUQNSMTGW-UHFFFAOYSA-N
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Description

Benzenamine, 3,5-dichloro-, trifluoroacetate is a chemical compound with the molecular formula C8H6Cl2F3NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,5-dichloro-, trifluoroacetate typically involves the reaction of 3,5-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-dichloroaniline+trifluoroacetic anhydrideBenzenamine, 3,5-dichloro-, trifluoroacetate\text{3,5-dichloroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 3,5-dichloroaniline+trifluoroacetic anhydride→Benzenamine, 3,5-dichloro-, trifluoroacetate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3,5-dichloro-, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .

Scientific Research Applications

Benzenamine, 3,5-dichloro-, trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 3,5-dichloro-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3,5-dichloro-: A related compound with similar chemical properties but without the trifluoroacetate group.

    Benzenamine, 3,5-dibromo-: Another similar compound with bromine atoms instead of chlorine.

    Benzenamine, 3,5-difluoro-: A compound with fluorine atoms replacing the chlorine atoms.

Uniqueness

Benzenamine, 3,5-dichloro-, trifluoroacetate is unique due to the presence of both chlorine and trifluoroacetate groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63068-96-2

Molecular Formula

C8H6Cl2F3NO2

Molecular Weight

276.04 g/mol

IUPAC Name

3,5-dichloroaniline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H5Cl2N.C2HF3O2/c7-4-1-5(8)3-6(9)2-4;3-2(4,5)1(6)7/h1-3H,9H2;(H,6,7)

InChI Key

QUDIIGUQNSMTGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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